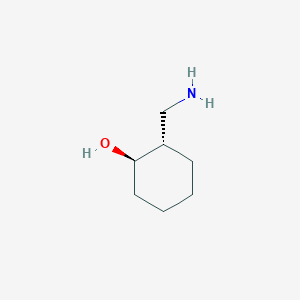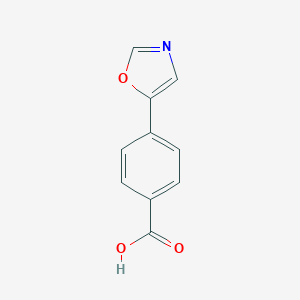
4-(1,3-Oxazol-5-yl)benzoic Acid
Vue d'ensemble
Description
“4-(1,3-Oxazol-5-yl)benzoic Acid” is a compound with the molecular formula C10H7NO3 . It is a derivative of benzoic acid, which is a compound widely used as a food preservative . The oxazole ring in this compound, which contains one nitrogen atom and one oxygen atom, is a heterocyclic five-membered ring .
Synthesis Analysis
The synthesis of oxazole derivatives has been a subject of interest in medicinal chemistry. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of “4-(1,3-Oxazol-5-yl)benzoic Acid” includes a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . These rings can engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Applications De Recherche Scientifique
-
Antimicrobial Activity
- Field: Medicinal Chemistry
- Application: Oxazole derivatives have been synthesized and assessed for their antimicrobial potential .
- Method: A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans .
- Results: The results showed that these compounds have good antibacterial activity .
-
Antibacterial Activity
- Field: Pharmaceutical Chemistry
- Application: Benzoxazole derivatives have been synthesized and evaluated for their antibacterial activity .
- Method: The Schiff bases were prepared from the reaction condensing reaction of compound (2) or (3) and aromatic aldehydes or ketone .
- Results: The results showed that most of the synthesized compounds have good antibacterial activity .
-
Antifungal Activity
-
Cytostatic Activity
- Field: Medicinal Chemistry
- Application: Some oxazole derivatives have been found to have cytostatic activity .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound 11 showed cytostatic activity, with IC 100 values of 15.50, 56.83, 64.17 and 112.42 μM for glioma (U251), ovarian (OVCAR-03), prostate (PC-3) and melanoma (UACC-62) human cell lines, respectively .
-
Viral Entry Inhibition
-
Anti-inflammatory Activity
- Field: Medicinal Chemistry
- Application: Some oxazole derivatives have been found to have anti-inflammatory activity .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that these compounds have slight anti-inflammatory activity .
-
Antidiabetic Activity
- Field: Medicinal Chemistry
- Application: Some oxazole derivatives have been found to have antidiabetic activity .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that these compounds have slight antidiabetic activity .
-
Antiobesity Activity
- Field: Medicinal Chemistry
- Application: Some oxazole derivatives have been found to have antiobesity activity .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that these compounds have slight antiobesity activity .
-
Antioxidant Activity
- Field: Medicinal Chemistry
- Application: Some oxazole derivatives have been found to have antioxidant activity .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that these compounds have slight antioxidant activity .
- Field: Medicinal Chemistry
- Application: Some oxazole derivatives have been found to have antiparasitic activity .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that these compounds have slight antiparasitic activity .
-
Antiviral Activity
-
Anti-tubercular Activity
- Field: Medicinal Chemistry
- Application: Oxazole derivatives have shown potential in the treatment of tuberculosis .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that these compounds have anti-tubercular activity .
-
Anticancer Activity
- Field: Medicinal Chemistry
- Application: Some oxazole derivatives have been found to have cytostatic activity .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound 11 showed cytostatic activity, with IC 100 values of 15.50, 56.83, 64.17 and 112.42 μM for glioma (U251), ovarian (OVCAR-03), prostate (PC-3) and melanoma (UACC-62) human cell lines, respectively .
-
Anti-parasitic Activity
- Field: Medicinal Chemistry
- Application: Some oxazole derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that these compounds have COX-2 inhibitory activity .
Orientations Futures
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen. Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions . This suggests that “4-(1,3-Oxazol-5-yl)benzoic Acid” and similar compounds could have potential applications in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
4-(1,3-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPBXFWYUHYSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380058 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazol-5-yl)benzoic Acid | |
CAS RN |
250161-45-6 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-Oxazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

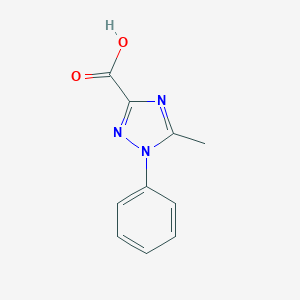
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)
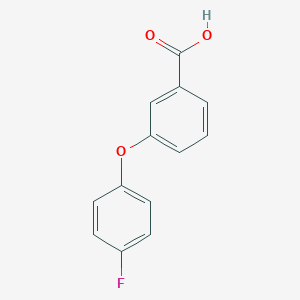
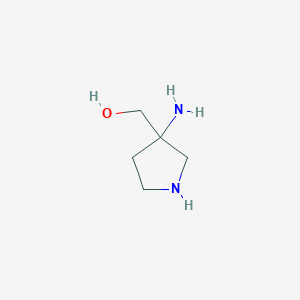
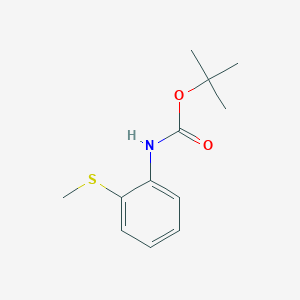
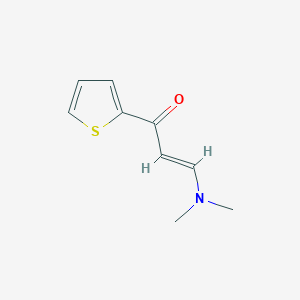
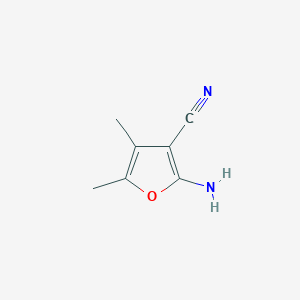

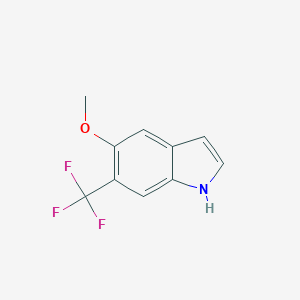
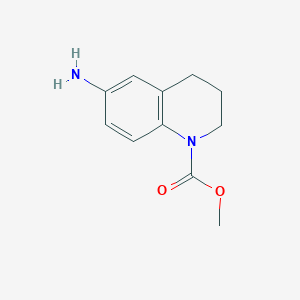

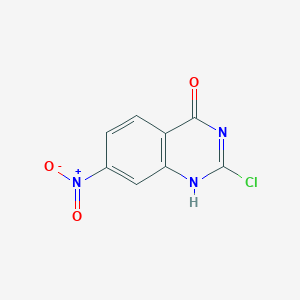
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
